molecular formula C25H24N2O2 B10916755 1-(2-ethylphenyl)-3,5-bis(2-methoxyphenyl)-1H-pyrazole

1-(2-ethylphenyl)-3,5-bis(2-methoxyphenyl)-1H-pyrazole

Cat. No.: B10916755
M. Wt: 384.5 g/mol
InChI Key: HEPLTRBVQQZHPZ-UHFFFAOYSA-N
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Description

1-(2-Ethylphenyl)-3,5-bis(2-methoxyphenyl)-1H-pyrazole is a complex organic compound characterized by its unique structure, which includes a pyrazole ring substituted with ethyl and methoxyphenyl groups

Preparation Methods

The synthesis of 1-(2-ethylphenyl)-3,5-bis(2-methoxyphenyl)-1H-pyrazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazones with substituted phenylhydrazines under acidic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield.

Industrial production methods may involve the use of automated reactors and continuous flow systems to optimize the synthesis process, ensuring scalability and consistency in product quality.

Chemical Reactions Analysis

1-(2-Ethylphenyl)-3,5-bis(2-methoxyphenyl)-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines, depending on the reducing agent used.

    Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the aromatic rings, facilitated by catalysts such as Lewis acids.

Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and aluminum chloride for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Ethylphenyl)-3,5-bis(2-methoxyphenyl)-1H-pyrazole has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-(2-ethylphenyl)-3,5-bis(2-methoxyphenyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(2-Ethylphenyl)-3,5-bis(2-methoxyphenyl)-1H-pyrazole can be compared with other pyrazole derivatives, such as:

    1-(2-Methylphenyl)-3,5-bis(2-methoxyphenyl)-1H-pyrazole: Similar structure but with a methyl group instead of an ethyl group, leading to different chemical and biological properties.

    1-(2-Chlorophenyl)-3,5-bis(2-methoxyphenyl)-1H-pyrazole:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C25H24N2O2

Molecular Weight

384.5 g/mol

IUPAC Name

1-(2-ethylphenyl)-3,5-bis(2-methoxyphenyl)pyrazole

InChI

InChI=1S/C25H24N2O2/c1-4-18-11-5-8-14-22(18)27-23(20-13-7-10-16-25(20)29-3)17-21(26-27)19-12-6-9-15-24(19)28-2/h5-17H,4H2,1-3H3

InChI Key

HEPLTRBVQQZHPZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1N2C(=CC(=N2)C3=CC=CC=C3OC)C4=CC=CC=C4OC

Origin of Product

United States

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